ALDH3A1 Inhibition Potency Comparison
In a standardized spectrophotometric ALDH3A1 inhibition assay (100 mM Na₂HPO₄, pH 7.5, 10 nM enzyme, benzaldehyde substrate, 1.5 mM NADP⁺, 1 min pre-incubation), 2-(4-bromophenoxy)-5-fluorobenzaldehyde (designated A24 in US9328112) exhibited an IC₅₀ of 2,100 nM [1]. Within the identical assay, the most potent compound in the series (CB7) showed an IC₅₀ of 200 nM (10.5-fold more potent), compound A53 gave 700 nM (3.0-fold more potent), compound A64 gave 900 nM (2.3-fold more potent), compound A21 gave 1,500 nM (1.4-fold more potent), and compound A6 was essentially inactive (>100,000 nM) [2][3][4]. This places the target compound at a moderate potency tier, approximately 10.5-fold less active than the series lead CB7 but significantly more active than terminally weak analogs such as A6.
| Evidence Dimension | IC₅₀ for inhibition of recombinant human ALDH3A1 (benzaldehyde oxidation) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM |
| Comparator Or Baseline | CB7 (IC₅₀ = 200 nM); A53 (IC₅₀ = 700 nM); A64 (IC₅₀ = 900 nM); A21 (IC₅₀ = 1,500 nM); A6 (IC₅₀ > 100,000 nM) |
| Quantified Difference | Target is 10.5-fold less potent than CB7; 1.4-fold less potent than A21; ≥47.6-fold more potent than A6 |
| Conditions | 100 mM Na₂HPO₄ buffer pH 7.5, 10 nM ALDH3A1, benzaldehyde (50–800 µM), 1.5 mM NADP⁺, 2% (v/v) DMSO, 1 min pre-incubation, Beckman DU-640 spectrophotometer |
Why This Matters
A researcher selecting an ALDH3A1 inhibitor of intermediate potency (e.g., to minimize off-target effects while retaining sufficient target engagement) may purposefully choose this compound over both the highly potent CB7 and the nearly inactive A6.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): 2-(4-Bromophenoxy)-5-fluorobenzaldehyde — IC₅₀ = 2.10E+3 nM vs. human ALDH3A1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 (accessed 2025). View Source
- [2] BindingDB. BDBM50447056 (CHEMBL1378094): CB7 — IC₅₀ = 200 nM vs. human ALDH3A1. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447056 (accessed 2025). View Source
- [3] BindingDB. BDBM50447073 (CHEMBL1493289): A21 — IC₅₀ = 1.50E+3 nM vs. human ALDH3A1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447073 (accessed 2025). View Source
- [4] BindingDB. BDBM223778: A6 — IC₅₀ > 1.00E+5 nM vs. human ALDH3A1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=223778 (accessed 2025). View Source
- [5] BindingDB. BDBM50447061 (CHEMBL3112688): A53 — IC₅₀ = 700 nM vs. human ALDH3A1. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447061 (accessed 2025). View Source
- [6] BindingDB. BDBM50447059 (CHEMBL3112689): A64 — IC₅₀ = 900 nM vs. human ALDH3A1. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447059 (accessed 2025). View Source
